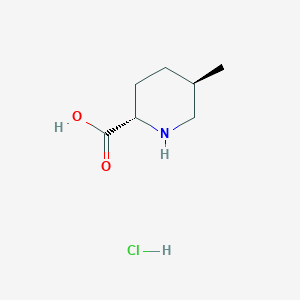

(2S,5R)-5-Methylpiperidine-2-carboxylic acid;hydrochloride

CAS No.: 177359-39-6

Cat. No.: VC4086675

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 177359-39-6 |

|---|---|

| Molecular Formula | C7H14ClNO2 |

| Molecular Weight | 179.64 |

| IUPAC Name | (2S,5R)-5-methylpiperidine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-5-2-3-6(7(9)10)8-4-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1 |

| Standard InChI Key | XIOIKXGNNACYRJ-IBTYICNHSA-N |

| Isomeric SMILES | C[C@@H]1CC[C@H](NC1)C(=O)O.Cl |

| SMILES | CC1CCC(NC1)C(=O)O.Cl |

| Canonical SMILES | CC1CCC(NC1)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

The compound’s systematic name, (2S,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride, reflects its stereochemistry and functional groups. The piperidine ring adopts a chair conformation, with the methyl group at the 5-position and the carboxylic acid at the 2-position in specific spatial orientations . The hydrochloride salt enhances solubility and stability, making it preferable for laboratory and industrial use.

Molecular Formula: CHClNO

Molecular Weight: 165.62 g/mol

CAS Registry Number: 38228-15-8

Synonyms:

-

(-)-trans-5-Methyl-L-proline hydrochloride

-

cis,rel-(2R,5R)-5-methylpyrrolidine-2-carboxylic acid hydrochloride

Synthesis and Production Methods

Industrial Synthetic Routes

The synthesis of (2S,5R)-5-methylpiperidine-2-carboxylic acid hydrochloride involves multi-step processes starting from chiral precursors. A patented method for analogous piperidine derivatives (e.g., 5-hydroxypiperidine-2-carboxylic acid) outlines a homologation and cyclization strategy using pyroglutamic acid as a starting material . Key steps include:

-

Homologation: Extension of the carbon chain via aldol condensation.

-

Cyclization: Formation of the piperidine ring using acid catalysts.

-

Stereochemical Control: Chiral resolution or asymmetric catalysis to achieve the (2S,5R) configuration .

A critical challenge in industrial production is avoiding hazardous reagents like diazomethane. Modern approaches employ rhodium or cobalt catalysts for hydrogenation steps, improving safety and scalability .

Laboratory-Scale Synthesis

Small-scale synthesis often utilizes enantioselective hydrogenation of pre-functionalized pyridine derivatives. For example:

-

Substrate Preparation: 5-Methylpyridine-2-carboxylic acid is treated with benzyl chloride to protect the carboxylic acid group.

-

Hydrogenation: Catalytic hydrogenation over Pd/C in acidic media yields the piperidine ring.

-

Deprotection and Salt Formation: Hydrochloric acid cleavage of the benzyl group followed by crystallization .

Example Reaction Scheme:

Physical and Chemical Properties

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility | Water-soluble (hydrochloride) | |

| Stability | Stable under inert conditions |

The hydrochloride salt’s solubility in polar solvents (e.g., water, methanol) facilitates its use in aqueous reaction systems . Crystallization from toluene/heptane mixtures yields high-purity product .

Reactivity and Functional Group Transformations

The compound participates in reactions typical of secondary amines and carboxylic acids:

-

Amide Formation: Reacts with acyl chlorides or anhydrides.

-

Esterification: Methanol/HSO converts the carboxylic acid to methyl esters.

-

Oxidation: Susceptible to oxidative cleavage at the amine under strong oxidizing conditions .

Applications in Pharmaceutical and Organic Chemistry

Role as a Chiral Building Block

The (2S,5R) configuration makes this compound a valuable precursor for synthesizing enantiomerically pure pharmaceuticals. Notable applications include:

-

β-Lactamase Inhibitors: Intermediate in the synthesis of avibactam analogs, which combat antibiotic-resistant bacteria .

-

Neurological Agents: Piperidine derivatives are explored as sigma receptor ligands for treating neuropathic pain .

Industrial Use Cases

| Application | Description | Source |

|---|---|---|

| Peptide Mimetics | Backbone for constrained peptides | |

| Catalysis | Ligand in asymmetric catalysis |

Pricing reflects small-scale availability, with costs escalating for gram quantities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume